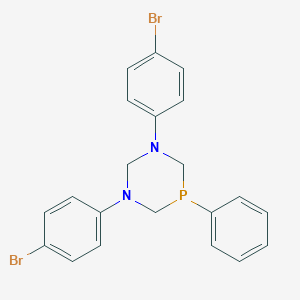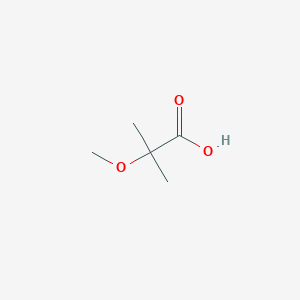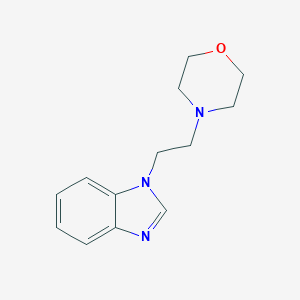
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl- is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has been synthesized using various methods and has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl- is not fully understood. However, it is believed that this compound acts as a chelating agent, binding to metal ions and forming stable complexes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl- have not been extensively studied. However, preliminary studies have shown that this compound has low toxicity and does not cause significant harm to living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl- in lab experiments include its ease of synthesis, low toxicity, and potential use as a building block for the synthesis of new drugs. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for specialized equipment to handle it safely.
Direcciones Futuras
There are several future directions for research on 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-. One potential direction is the investigation of its potential use as a ligand for metal complexes in catalysis and material science. Another direction is the exploration of its potential use as a building block for the synthesis of new drugs. Further studies are also needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl- has been achieved using different methods. One of the most common methods involves the reaction of 4-bromoaniline and diphenylphosphine in the presence of a palladium catalyst. The resulting product is then treated with sodium hydride and tetrahydrofuran to produce the final compound.
Aplicaciones Científicas De Investigación
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl- has shown promising results in various scientific research applications. It has been used as a ligand for metal complexes, which have shown potential in catalysis and material science. This compound has also been investigated for its potential use as a building block for the synthesis of new drugs.
Propiedades
Número CAS |
74607-68-4 |
|---|---|
Nombre del producto |
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl- |
Fórmula molecular |
C21H19Br2N2P |
Peso molecular |
490.2 g/mol |
Nombre IUPAC |
1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane |
InChI |
InChI=1S/C21H19Br2N2P/c22-17-6-10-19(11-7-17)24-14-25(20-12-8-18(23)9-13-20)16-26(15-24)21-4-2-1-3-5-21/h1-13H,14-16H2 |
Clave InChI |
PRHBLNXBRMPKNT-UHFFFAOYSA-N |
SMILES |
C1N(CP(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
SMILES canónico |
C1N(CP(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Otros números CAS |
74607-68-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)





![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)


![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B188314.png)


